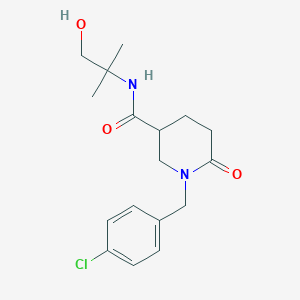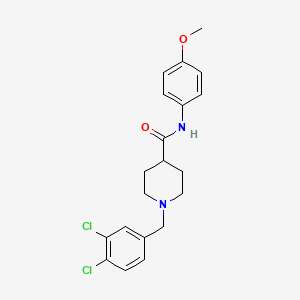![molecular formula C18H22N4O2S B6030704 1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a proline-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations have been studied extensively.
Mechanism of Action
The mechanism of action of 1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of specific enzymes and proteins, and modulate the immune system. It has also been shown to induce cell death in cancer cells and reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising compound for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of its potential toxicity and safety in humans. Further studies are also needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been achieved using various methods. One of the most common methods involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with L-proline and methyl 3-mercaptopropionate in the presence of a catalyst such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1-(3-methylsulfanylpropanoyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-25-12-8-17(23)21-10-3-7-16(21)18(24)20-14-5-2-6-15(13-14)22-11-4-9-19-22/h2,4-6,9,11,13,16H,3,7-8,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLBDLVSPJSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![2-[(2-chloro-5-methoxyphenyl)amino]-5-(1H-indol-3-ylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6030638.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)
![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)

![N-[4-(1-adamantyl)benzoyl]leucine](/img/structure/B6030675.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6030676.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6030690.png)
![N-(tert-butyl)-4-{5-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B6030696.png)

![3,4-dimethoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6030712.png)
![2-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6030718.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-piperidinol](/img/structure/B6030724.png)